molecular formula C25H21ClN4O2S3 B12170240 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

Cat. No.: B12170240
M. Wt: 541.1 g/mol
InChI Key: PEAJTJYRFAEVSW-VYYCAZPPSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate with chloroacetyl chloride.

    Condensation Reaction: Finally, the compound is formed by a condensation reaction with 3-phenylmethoxybenzaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.

Properties

Molecular Formula

C25H21ClN4O2S3

Molecular Weight

541.1 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H21ClN4O2S3/c26-22-12-5-4-10-20(22)16-33-24-29-30-25(35-24)34-17-23(31)28-27-14-19-9-6-11-21(13-19)32-15-18-7-2-1-3-8-18/h1-14H,15-17H2,(H,28,31)/b27-14-

InChI Key

PEAJTJYRFAEVSW-VYYCAZPPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl

Origin of Product

United States

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